molecular formula C14H10ClNO B6376325 MFCD18314350 CAS No. 1261894-78-3

MFCD18314350

Cat. No.: B6376325
CAS No.: 1261894-78-3
M. Wt: 243.69 g/mol
InChI Key: ILRRZFCBZMLLGV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-4-methylphenyl)-3-cyanophenol typically involves the reaction of 3-chloro-4-methylphenylboronic acid with 3-cyanophenol under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst loading can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-4-methylphenyl)-3-cyanophenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(3-Chloro-4-methylphenyl)-3-cyanophenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-methylphenyl)-3-cyanophenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The phenol and nitrile groups play crucial roles in these interactions, facilitating hydrogen bonding and other non-covalent interactions with target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-methylphenol
  • 3-Cyanophenol
  • 3-Chloro-4-methylbenzonitrile

Uniqueness

5-(3-Chloro-4-methylphenyl)-3-cyanophenol is unique due to the presence of both a chloro-substituted phenyl ring and a cyanophenol group, which confer distinct chemical and physical properties. This combination allows for specific interactions in biological systems and unique reactivity in chemical synthesis .

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-5-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c1-9-2-3-11(7-14(9)15)12-4-10(8-16)5-13(17)6-12/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRRZFCBZMLLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC(=C2)C#N)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684805
Record name 3'-Chloro-5-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261894-78-3
Record name 3'-Chloro-5-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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